

CAS number and IUPAC name for 2-Methyl-1,4-butanediol isomers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methyl-1,4-butanediol

Cat. No.: B1595762

[Get Quote](#)

An In-depth Technical Guide to the Isomers of **2-Methyl-1,4-butanediol**: Nomenclature, Synthesis, and Applications

Introduction

2-Methyl-1,4-butanediol (2-M-1,4-BDO) is a branched-chain diol that serves as a critical building block in various chemical syntheses, particularly within the pharmaceutical and materials science sectors. Its structure, featuring two hydroxyl groups and a chiral center, imparts unique properties that distinguish it from its linear counterpart, 1,4-butanediol (1,4-BDO). The presence of a methyl group at the second carbon position introduces chirality, resulting in two distinct stereoisomers, or enantiomers.^[1] This chirality is of paramount importance in drug development and asymmetric synthesis, where the specific three-dimensional arrangement of a molecule can dictate its biological activity and efficacy. This guide provides a comprehensive overview of the isomers of **2-Methyl-1,4-butanediol**, detailing their nomenclature, physicochemical properties, synthesis methodologies, and applications for researchers and drug development professionals.

Nomenclature and Stereochemistry

The systematic IUPAC name for **2-Methyl-1,4-butanediol** is 2-methylbutane-1,4-diol.^{[1][2][3]} The molecule possesses a chiral center at the C-2 carbon, giving rise to two enantiomers: **(R)-2-Methyl-1,4-butanediol** and **(S)-2-Methyl-1,4-butanediol**.^{[1][2][4]} These isomers are mirror images of each other and exhibit opposite optical rotations.

Data Summary of Isomers

The following table summarizes the key identifiers for the racemic mixture and the individual enantiomers of **2-Methyl-1,4-butanediol**.

Compound Name	Synonyms	CAS Number	Molecular Formula	Molecular Weight (g/mol)
2-Methyl-1,4-butanediol (Racemic)	2-methylbutane-1,4-diol	2938-98-9[1][2] [3][4]	C ₅ H ₁₂ O ₂ [2][3][4]	104.15[3]
(R)-2-Methyl-1,4-butanediol	(R)-(+)-2-Methyl-1,4-butanediol	22644-28-6[1][5] [6][7]	C ₅ H ₁₂ O ₂ [5]	104.15[7]
(S)-2-Methyl-1,4-butanediol	(S)-(-)-2-Methyl-1,4-butanediol	70423-38-0[1][8]	C ₅ H ₁₂ O ₂ [8]	104.15[8][9]

Physicochemical Properties

The physical and chemical properties of **2-Methyl-1,4-butanediol** are influenced by its bifunctional nature, containing two primary hydroxyl groups. These properties are crucial for its application in synthesis and polymer chemistry.

Property	Value	Source
Appearance	Colorless liquid	[5]
Density	~0.992 g/mL at 20 °C	
Refractive Index	n _{20/D} ~1.449	
Topological Polar Surface Area	40.5 Å ²	[3][5]
Hydrogen Bond Donor Count	2	[5]
Hydrogen Bond Acceptor Count	2	[5]
Rotatable Bond Count	3	[5]

Synthesis and Manufacturing

The synthesis of **2-Methyl-1,4-butanediol** can be achieved through several pathways, with the choice of method often depending on the desired stereochemistry and scale of production.

Racemic Synthesis via Hydrogenation

A prominent industrial method for producing racemic **2-Methyl-1,4-butanediol** involves the catalytic hydrogenation of itaconic acid or its derivatives.^[1] Itaconic acid is a bio-based platform chemical, making this a potentially sustainable route. The reaction typically utilizes catalysts such as copper-based systems, palladium (Pd), or rhenium (Re). The choice of catalyst, temperature, and pressure are critical parameters that influence reaction rates and the selectivity towards **2-Methyl-1,4-butanediol** over potential byproducts like 3-methyltetrahydrofuran.^[1]

[Click to download full resolution via product page](#)

Caption: General synthesis pathway for racemic **2-Methyl-1,4-butanediol**.

Enantioselective Synthesis

For applications in pharmaceuticals and other stereospecific fields, the synthesis of enantiomerically pure (R)- or (S)-**2-Methyl-1,4-butanediol** is essential.^[1] These methods

employ chiral auxiliaries or asymmetric catalysts to control the stereochemical outcome of the reaction.

One documented strategy involves the use of γ -menthyloxybutenolides, which are prepared from readily available d- or l-menthol. The bulky menthyl group provides steric hindrance that directs subsequent reactions in a stereoselective manner. For instance, a 1,4-addition reaction to the γ -menthyloxybutenolide, followed by reduction with a powerful reducing agent like lithium aluminum hydride (LiAlH_4), can yield optically pure (R)-2-methyl-butane-1,4-diol.[\[1\]](#)

Experimental Protocol: Conceptual Synthesis via Hydrogenation

The following protocol outlines the general steps for the synthesis of **2-Methyl-1,4-butanediol** from an appropriate precursor.

- **Reactor Setup:** A high-pressure autoclave reactor is charged with the starting material (e.g., itaconic acid), a suitable solvent (e.g., water or an alcohol), and the chosen hydrogenation catalyst (e.g., a supported Palladium or Rhenium catalyst).
- **Inerting:** The reactor is sealed and purged multiple times with an inert gas, such as nitrogen, to remove all oxygen.
- **Pressurization:** The reactor is then pressurized with hydrogen gas to the desired operating pressure.
- **Reaction:** The mixture is heated to the target temperature while being stirred vigorously to ensure efficient mixing of reactants and catalyst. The reaction is monitored by tracking hydrogen consumption.
- **Cooling and Depressurization:** Upon completion, the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully vented.
- **Catalyst Removal:** The reaction mixture is filtered to remove the solid catalyst.
- **Purification:** The crude product is purified, typically through vacuum distillation, to isolate **2-Methyl-1,4-butanediol** from the solvent and any byproducts.

Applications in Research and Drug Development

The bifunctional nature and chirality of **2-Methyl-1,4-butanediol** isomers make them valuable intermediates in organic synthesis.[\[1\]](#)

- Chiral Building Blocks: The enantiomerically pure forms, (R)- and (S)-**2-Methyl-1,4-butanediol**, are crucial in asymmetric synthesis.[\[1\]](#) They allow for the introduction of a specific stereocenter into a target molecule, which is a fundamental requirement in the synthesis of many active pharmaceutical ingredients (APIs) where only one enantiomer exhibits the desired therapeutic effect.
- Polymer Chemistry: As a diol, **2-Methyl-1,4-butanediol** is used in the production of polyesters and polyurethanes. The methyl branch disrupts the polymer chain regularity compared to polymers made from linear 1,4-BDO, which can reduce crystallinity and modify physical properties like flexibility and melting point.[\[1\]](#)
- Fragrance Industry: The (S)-enantiomer has been noted for its use in the synthesis of methyl 3-methyloctanoate, a component found in perfumes.[\[1\]](#)

Comparative Analysis with Related Diols

Understanding the structural differences between **2-Methyl-1,4-butanediol** and related diols highlights its unique utility.

- vs. 1,4-Butanediol (1,4-BDO): 1,4-BDO is a linear C4 diol, while 2-M-1,4-BDO is a branched C5 diol.[\[1\]](#) The key difference is the methyl group on the C-2 position in 2-M-1,4-BDO, which creates a chiral center and introduces branching. This branching reduces the crystallinity in polymers derived from it.[\[1\]](#) 1,4-BDO is a major commodity chemical used to produce tetrahydrofuran (THF), polybutylene terephthalate (PBT), and polyurethanes.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)
- vs. 2-Methyl-1,3-butanediol: This is a structural isomer of 2-M-1,4-BDO where the hydroxyl groups are at positions 1 and 3. This 1,3-diol arrangement alters the molecule's reactivity and leads to different polymerization pathways and resulting polymer properties compared to the 1,4-diol structure.[\[1\]](#)

Conclusion

The isomers of **2-Methyl-1,4-butanediol** represent a versatile class of chiral synthons with significant applications in both academic research and industrial manufacturing. The ability to synthesize enantiomerically pure forms of this diol is critical for the development of stereospecific pharmaceuticals and fine chemicals. As the demand for complex, chiral molecules continues to grow, the importance of well-characterized building blocks like (R)- and (S)-**2-Methyl-1,4-butanediol** will undoubtedly increase, driving further innovation in synthetic methodologies and applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methyl-1,4-butanediol | 2938-98-9 | Benchchem [benchchem.com]
- 2. 1,4-Butanediol, 2-methyl- [webbook.nist.gov]
- 3. 2-Methyl-1,4-butanediol | C5H12O2 | CID 18053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,4-Butanediol, 2-methyl- [webbook.nist.gov]
- 5. Page loading... [guidechem.com]
- 6. (2R)-2-Methyl-1,4-butanediol | C5H12O2 | CID 10975426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 22644-28-6 CAS MSDS ((R)-2-Methyl-1,4-butanediol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. (S)-(-)-2-Methyl-1,4-butanediol | C5H12O2 | CID 10866273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1,4-Butanediol - Wikipedia [en.wikipedia.org]
- 11. 1,4-Butanediol | HO(CH₂)₄OH | CID 8064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. The synthesis and introduction of 1,4-Butanediol _ Chemicalbook [chemicalbook.com]
- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]

- To cite this document: BenchChem. [CAS number and IUPAC name for 2-Methyl-1,4-butanediol isomers]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1595762#cas-number-and-iupac-name-for-2-methyl-1-4-butanediol-isomers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com